tert-butyl 4-benzoyl-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 4-benzoyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.376. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
tert-butyl esters of indole-5-carboxylic acid and related compounds, including tert-butyl 4-benzoyl-1H-indole-1-carboxylate, can be conveniently synthesized using tert-butyl trichloroacetimidate (Fritsche, Deguara, & Lehr, 2006). This method offers a streamlined approach to producing these compounds.
A study on the recyclization of certain methanes under acidic conditions revealed that the behavior of N-benzoyl analogues like this compound is dependent on the reaction conditions, demonstrating the compound's versatile chemical reactivity (Butin et al., 2008).
tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a closely related compound, has been used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, suggesting potential catalytic applications for similar compounds (Shen et al., 2012).
Pharmaceutical and Biological Applications
The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, highlights the pharmaceutical significance of related tert-butyl esters (Zhang et al., 2018).
Insecticidal activity has been observed in benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, indicating potential applications of this compound in the development of new insecticides (Sawada et al., 2003).
A compound related to this compound, Tert-butyl 4‐(3‐[1H‐indole‐2-carboxamido]benzoyl)piperazine‐1‐carboxylate (OA10), has shown potential as a therapeutic drug for osteoclast-related osteolytic diseases, underscoring the biomedical relevance of these compounds (Jiang et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 4-benzoyl-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cell function
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
tert-butyl 4-benzoylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(2,3)24-19(23)21-13-12-15-16(10-7-11-17(15)21)18(22)14-8-5-4-6-9-14/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRIPQPQNYATSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820620-28-7 |
Source
|
Record name | tert-butyl 4-benzoyl-1H-indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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